Cas no 41372-02-5 (Penicillin G Benzathine Tetrahydrate)

Penicillin G Benzathine Tetrahydrate is a long-acting antibiotic with high efficacy against a broad spectrum of Gram-positive bacteria. Its benzathine derivative provides a sustained release profile, ensuring prolonged therapeutic action. The tetrahydrate form enhances stability and solubility, facilitating ease of administration. This product is well-suited for treating chronic infections where extended treatment is required.
Penicillin G Benzathine Tetrahydrate structure
41372-02-5 structure
Product name:Penicillin G Benzathine Tetrahydrate
CAS No:41372-02-5
MF:2[C16H18N2O4S].C16H20N2.4[H2O]
MW:981.18476
CID:89468
PubChem ID:656811

Penicillin G Benzathine Tetrahydrate Chemical and Physical Properties

Names and Identifiers

    • Benzylpenicilline Benzathine
    • Bicillin L-a
    • BENZYLPENICILLIN BENZATHIN
    • Penicillin G benzathine [usan]
    • Penicillin G Benzathine
    • BENZATHINE PENICILLINE G TETRAHYDRATE
    • Penicillin G Benzathine Tetrahydrate
    • Penicillin G benzathine (tetrahydrate)
    • PENICILLIN G BENZATHINE [VANDF]
    • Benzathine penicilline G tetrahydrate 100 microg/mL in Acetonitrile
    • Permapen (TN)
    • PENICILLIN G BENZATHINE (USP MONOGRAPH)
    • BENZYLPENICILLIN BENZATHINE HYDRATE [JAN]
    • (2S,5R,6R)-3,3-Dimethyl-7-oxo-6-(2-phenylacetamido)-4-thia-1-azabicyclo(3.2.0)heptane-2-carboxylic acid compound with N,N'-dibenzylethylenediamine (2:1), tetrahydrate
    • Benzathine penicilline G tetrahydrate, VETRANAL(TM), analytical standard
    • 4-Thia-1-azabicyclo(3.2.0)heptane-2-carboxylic acid, 3,3-dimethyl-7-oxo-6-((phenylacetyl)amino)-(2S-(2alpha,5alpha,6beta))-, compd. with N,N'-bis(phenylmethyl)-1,2-ethanediamine (2:1)
    • DA-56683
    • HY-N7139B
    • Benzathine benzylpenicillin tetrahydrate
    • DA-66564
    • DTXCID10116808
    • Benzylpenicillin benzathine hydrate (JP18)
    • 5126H
    • 41372-02-5
    • PENICILLIN G BENZATHINE (USP-RS)
    • CHEMBL3989515
    • Stelues (TN)
    • PENICILLIN G BENZATHINE [GREEN BOOK]
    • CS-0092782
    • N,N'-dibenzylethane-1,2-diamine;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;tetrahydrate
    • PENICILLIN G BENZATHINE (USP IMPURITY)
    • UNII-RIT82F58GK
    • Benzylpenicillin benzathine hydrate
    • BENZATHINE BENZYLPENICILLIN (MART.)
    • Q27288139
    • BENZATHINE BENZYLPENICILLIN [MART.]
    • D02157
    • Penicillin G benzathine [USP]
    • 4-Thia-1-azabicyclo(3.2.0)heptane-2-carboxylic acid, 3,3-dimethyl-7-oxo-6-((phenylacetyl)amino)-(2S,5R,6R)-, compd. with N,N'-bis(phenylmethyl)-1,2-ethanediamine (2:1)
    • RIT82F58GK
    • BICILLIN C-R COMPONENT PENICILLIN G BENZATHINE
    • Penicillin G benzathine (USP)
    • PENICILLIN G BENZATHINE [USP IMPURITY]
    • Benzylpenicillin, Benzathine
    • Bicillin L-A (TN)
    • PENICILLIN G BENZATHINE [MI]
    • Benzathine, Penicillin G
    • PENICILLIN G BENZATHINE [USP-RS]
    • Penicillin, Benzathine
    • Wycillin (TN)
    • PENICILLIN G BENZATHINE COMPONENT OF BICILLIN C-R
    • DTXSID00194317
    • PENICILLIN G BENZATHINE [ORANGE BOOK]
    • G12405
    • MS-31831
    • PENICILLIN G BENZATHINE [USP MONOGRAPH]
    • Inchi: InChI=1S/2C16H18N2O4S.C16H20N2.4H2O/c2*1-16(2)12(15(21)22)18-13(20)11(14(18)23-16)17-10(19)8-9-6-4-3-5-7-9;1-3-7-15(8-4-1)13-17-11-12-18-14-16-9-5-2-6-10-16;;;;/h2*3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22);1-10,17-18H,11-14H2;4*1H2/t2*11-,12+,14-;;;;;/m11...../s1
    • InChI Key: WIDKTXGNSOORHA-CJHXQPGBSA-N
    • SMILES: O.O.O.O.C(NCC1C=CC=CC=1)CNCC1C=CC=CC=1.C1C=CC(CC(N[C@@H]2C(=O)N3[C@H](C(S[C@H]23)(C)C)C(=O)O)=O)=CC=1.C1C=CC(CC(N[C@@H]2C(=O)N3[C@H](C(S[C@H]23)(C)C)C(=O)O)=O)=CC=1

Computed Properties

  • Exact Mass: 980.40200
  • Monoisotopic Mass: 980.402
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 10
  • Hydrogen Bond Acceptor Count: 16
  • Heavy Atom Count: 68
  • Rotatable Bond Count: 15
  • Complexity: 701
  • Covalently-Bonded Unit Count: 7
  • Defined Atom Stereocenter Count: 6
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 252A^2

Experimental Properties

  • Boiling Point: 1299.8°C at 760 mmHg
  • Flash Point: 739.9°C
  • PSA: 285.00000
  • LogP: 5.46980

Penicillin G Benzathine Tetrahydrate Security Information

Penicillin G Benzathine Tetrahydrate Customs Data

  • HS CODE:2941109900
  • Customs Data:

    China Customs Code:

    2941109900

Penicillin G Benzathine Tetrahydrate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R032086-100mg
Penicillin G Benzathine Tetrahydrate
41372-02-5
100mg
¥520 2024-05-23
TRC
P223410-5g
Penicillin G Benzathine Tetrahydrate
41372-02-5
5g
$ 1449.00 2023-09-06
TRC
P223410-250mg
Penicillin G Benzathine Tetrahydrate
41372-02-5
250mg
$ 178.00 2023-09-06
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
B864208-100mg
Benzathine penicilline G tetrahydrate
41372-02-5
100mg
¥578.00 2022-09-02
SHANG HAI XIAN DING Biotechnology Co., Ltd.
L-ME871-20mg
Penicillin G Benzathine Tetrahydrate
41372-02-5
20mg
¥151.0 2023-08-31
MedChemExpress
HY-N7139B-25mg
Penicillin G benzathine tetrahydrate
41372-02-5 99.85%
25mg
¥750 2023-08-31
BAI LING WEI Technology Co., Ltd.
R6771510-100mg
Penicillin G Benzathine Tetrahydrate
41372-02-5
100mg
¥310 2023-11-24
MedChemExpress
HY-N7139B-100mg
Penicillin G benzathine tetrahydrate
41372-02-5 99.85%
100mg
¥1100 2024-04-18
BAI LING WEI Technology Co., Ltd.
J08DRE-A10532500AL-100-1ml
Penicillin G Benzathine Tetrahydrate
41372-02-5
1ml
¥262 2023-11-24
A2B Chem LLC
AF59191-50mg
BENZATHINE PENICILLINE G TETRAHYDRATE
41372-02-5 99%
50mg
$96.00 2023-12-30

Penicillin G Benzathine Tetrahydrate Related Literature

Additional information on Penicillin G Benzathine Tetrahydrate

Penicillin G Benzathine Tetrahydrate: A Comprehensive Overview of its Applications and Recent Research Developments

Penicillin G Benzathine Tetrahydrate (CAS No. 41372-02-5) is a widely recognized and extensively utilized antibiotic preparation that belongs to the beta-lactam class of drugs. This compound is a derivative of penicillin G, specifically formulated as a tetrahydrate salt with benzathine as the acylating agent. Its unique chemical structure and pharmacokinetic properties make it an effective treatment for various bacterial infections, particularly those caused by Gram-positive pathogens.

The mechanism of action of Penicillin G Benzathine Tetrahydrate involves the inhibition of bacterial cell wall synthesis. Penicillin G benzathine is slowly absorbed from the injection site, leading to a prolonged duration of action. This slow release allows for less frequent dosing, which is particularly beneficial in clinical settings where patient compliance is a concern. The benzathine component enhances the stability and solubility of penicillin G, ensuring a sustained therapeutic effect.

In recent years, there has been significant interest in the development of novel antibiotics to combat emerging bacterial resistance. Penicillin G Benzathine Tetrahydrate continues to be a subject of research due to its efficacy and long-lasting action. Studies have shown that it remains effective against many penicillin-susceptible strains of bacteria, including Streptococcus pneumoniae and Staphylococcus aureus. Furthermore, research has explored combinations of penicillin G benzathine with other antibiotics to enhance efficacy and reduce the risk of resistance development.

The pharmacokinetic profile of Penicillin G Benzathine Tetrahydrate has been extensively studied, providing valuable insights into its absorption, distribution, metabolism, and excretion (ADME) properties. The slow release mechanism results in a prolonged half-life, allowing for weekly or bi-weekly dosing regimens in certain clinical scenarios. This characteristic makes it particularly useful for patients who require long-term antibiotic therapy or have difficulty adhering to daily dosing schedules.

Recent advancements in pharmaceutical technology have led to the development of new formulations and delivery systems for Penicillin G Benzathine Tetrahydrate. These innovations aim to improve patient comfort and compliance while maintaining or enhancing therapeutic efficacy. For instance, microencapsulation techniques have been explored to further control the release profile of penicillin G benzathine, potentially reducing local irritation at the injection site.

The use of computational modeling and high-throughput screening has accelerated the discovery of new derivatives and analogs of penicillin G benzathine. These approaches have enabled researchers to identify compounds with improved pharmacokinetic properties or enhanced activity against resistant bacterial strains. Such discoveries hold promise for addressing the growing challenge of antibiotic resistance in clinical practice.

Epidemiological studies have highlighted the importance of appropriate antibiotic stewardship in managing infections caused by Gram-positive bacteria. The continued use and research into Penicillin G Benzathine Tetrahydrate contribute to our understanding of antibiotic resistance patterns and inform strategies for optimizing treatment outcomes. By combining traditional antibiotics like penicillin G benzathine with modern diagnostic tools, clinicians can make more informed decisions regarding patient care.

The safety profile of Penicillin G Benzathine Tetrahydrate has been well-documented in numerous clinical trials and observational studies. Common side effects include local reactions at the injection site, such as pain or swelling. Allergic reactions are rare but can occur, particularly in individuals with a history of penicillin sensitivity. As with all antibiotics, careful monitoring for adverse effects is essential during therapy.

In conclusion, Penicillin G Benzathine Tetrahydrate remains a cornerstone in the treatment of bacterial infections caused by Gram-positive pathogens. Its unique formulation provides a sustained therapeutic effect, making it a valuable option for patients requiring long-term antibiotic therapy. Ongoing research continues to explore new applications and improvements for this compound, ensuring its relevance in modern medicine.

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